1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine
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Overview
Description
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the oxadiazole and pyrimidine rings in its structure suggests it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine typically involves the formation of the oxadiazole ring followed by the construction of the pyrimidine ring and the attachment of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets within cells. The oxadiazole and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are also known for their biological activities.
Uniqueness
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is unique due to the combination of the oxadiazole and pyrimidine rings with the pyrrolidine moiety. This unique structure may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-7-15-11(18-16-7)9-4-13-6-14-10(9)17-3-2-8(12)5-17/h4,6,8H,2-3,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBTKMRANLKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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